4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene
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Overview
Description
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of a bromomethyl group at the 4-position and a methyl group at the 6-position of the indene structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 6-methyl-2,3-dihydro-1H-indene using bromine or hydrobromic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure the formation of the desired bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors to control the reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of more environmentally friendly solvents and reagents is often explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, and thioethers.
Oxidation: Carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene depends on the specific application and the target molecule. Generally, the bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-6,7-dimethoxycoumarin: Used as a fluorescent labeling reagent in HPLC for the detection of carboxylic acids.
4-Bromobenzyl bromide: Used as an intermediate in organic synthesis and as a reagent for introducing bromomethyl groups into other molecules.
Uniqueness
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene is unique due to its indene structure, which imparts specific reactivity and properties not found in other bromomethyl derivatives. Its bicyclic framework and the presence of both bromomethyl and methyl groups make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H13Br |
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Molecular Weight |
225.12 g/mol |
IUPAC Name |
4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-6H,2-4,7H2,1H3 |
InChI Key |
UAWSEDLURIPZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1)CBr |
Origin of Product |
United States |
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